molecular formula C12H11BrN2O3S B13892062 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole

5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole

Cat. No.: B13892062
M. Wt: 343.20 g/mol
InChI Key: FJYRBZVEUVURPE-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromo group: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the cyclopropyl group: This can be done through cyclopropanation reactions.

    Incorporation of the pyridinyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridinyl moieties.

    Reduction: Reduction reactions might target the oxazole ring or the sulfonyl group.

    Substitution: Halogen substitution reactions can occur at the bromo position, potentially leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could produce various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-cyclopropyl-1,3-oxazole: Lacks the pyridinyl and sulfonyl groups.

    2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole: Lacks the bromo group.

    5-Bromo-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole: Lacks the cyclopropyl group.

Uniqueness

The presence of the bromo, cyclopropyl, and methylsulfonylpyridinyl groups in 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H11BrN2O3S

Molecular Weight

343.20 g/mol

IUPAC Name

5-bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole

InChI

InChI=1S/C12H11BrN2O3S/c1-19(16,17)9-5-4-8(6-14-9)10-11(13)18-12(15-10)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

FJYRBZVEUVURPE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C2=C(OC(=N2)C3CC3)Br

Origin of Product

United States

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